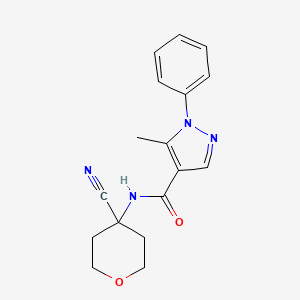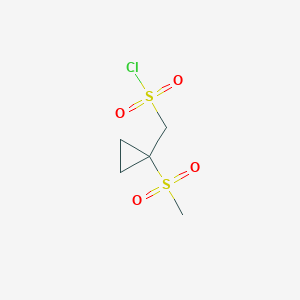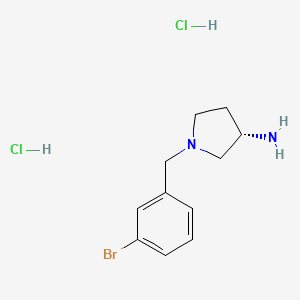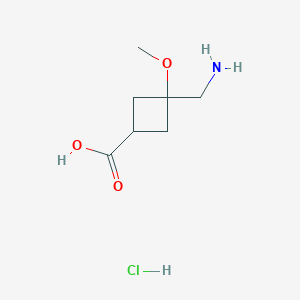
5-(4-Methylphenyl)-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylphenyl)-1,2,4-triazin-3-amine, also known as MPTA, is a chemical compound that belongs to the triazine family. It has gained significant attention in scientific research due to its potential applications in various fields. MPTA has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have investigated the antileishmanial potential of 5-(4-Methylphenyl)-1,2,4-triazin-3-amine derivatives. Specifically, compound 13 demonstrated superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its efficacy against different Leishmania species.
Antimalarial Properties
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, suggesting its potential as an antimalarial agent . Investigating its mechanism of action and safety profile could be valuable.
Toxicity Assessment and Safety Profiling
Evaluating the safety and potential adverse effects of these derivatives is essential. Preclinical toxicology studies can guide their development toward clinical trials.
Wirkmechanismus
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific enzymes or proteins in the parasites causing these diseases, inhibiting their growth and proliferation.
Mode of Action
This could involve binding to the active site of an enzyme, altering its function, and disrupting essential biochemical processes within the parasite .
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of parasites, disrupting essential biochemical processes . The downstream effects of this disruption could include impaired growth and reproduction of the parasites, leading to their eventual death.
Result of Action
Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound likely leads to the death of the parasites, thereby alleviating the diseases .
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRECBXKODHBXNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-1,2,4-triazin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)

methanone](/img/structure/B2415047.png)




![[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2415054.png)
